2-Methyl-4-amino-5-(1-methylethyl)phenol
Description
2-Methyl-4-amino-5-(1-methylethyl)phenol is a phenolic derivative characterized by a hydroxyl group at the 1-position of the benzene ring, with substituents at the 2-, 4-, and 5-positions: a methyl group (2-position), an amino group (4-position), and an isopropyl group (5-position). Its molecular formula is C₁₀H₁₅NO, and its structure combines aromatic, alkyl, and amine functionalities. The amino group may enhance solubility in polar solvents compared to non-amino phenolic derivatives, influencing its pharmacokinetic behavior .
Properties
IUPAC Name |
4-amino-2-methyl-5-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWPDVFBOMXJRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Doxycycline hyclate is synthesized through a series of chemical reactions starting from oxytetracycline. The process involves the selective hydroxylation and subsequent reduction of oxytetracycline to form doxycycline. The final step involves the formation of the hyclate salt by reacting doxycycline with hydrochloric acid and ethanol .
Industrial Production Methods
Industrial production of doxycycline hyclate involves large-scale fermentation of Streptomyces species to produce oxytetracycline, followed by chemical modification to obtain doxycycline. The hyclate salt is then formed through crystallization processes .
Chemical Reactions Analysis
Types of Reactions
Doxycycline hyclate undergoes various chemical reactions, including:
Oxidation: Doxycycline can be oxidized to form various degradation products.
Reduction: Reduction reactions can modify the functional groups on the doxycycline molecule.
Substitution: Substitution reactions can occur at specific positions on the doxycycline molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified doxycycline derivatives with altered biological activities .
Scientific Research Applications
Doxycycline hyclate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antibiotic synthesis and degradation.
Biology: Employed in studies of bacterial resistance mechanisms and protein synthesis inhibition.
Medicine: Investigated for its potential in treating bacterial infections, cancer, and inflammatory diseases.
Industry: Used in the development of new antibiotics and metalloproteinase inhibitors
Mechanism of Action
Doxycycline hyclate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action inhibits the addition of amino acids to the growing peptide chain, effectively halting bacterial growth. Additionally, doxycycline hyclate inhibits metalloproteinases, which play a role in tissue remodeling and cancer progression .
Comparison with Similar Compounds
Key Observations:
Methoxy and allyl groups in eugenol contribute to its anesthetic properties, a feature absent in alkyl-substituted phenols like carvacrol .
Positional Isomerism: Thymol and carvacrol are positional isomers; thymol’s isopropyl group at the 2-position enhances volatility, making it a common component of essential oils . The target compound’s amino group at the 4-position may reduce volatility compared to hydroxyl-bearing analogs .
Antimicrobial Efficacy
- Carvacrol and Thymol : Exhibit broad-spectrum antimicrobial activity against multidrug-resistant (MDR) bacteria, attributed to their ability to disrupt lipid membranes .
- 5-Methyl-2-(1-methylethyl)phenol: Isolated from Woodfordia fruticosa, shows specific antimicrobial action, though less potent than carvacrol .
- This compound: While direct data are lacking, the amino group may enhance targeting of bacterial enzymes (e.g., topoisomerases) or improve cellular uptake .
Antioxidant and Anti-inflammatory Properties
- Carvacrol : Inhibits lipid peroxidation and oxidative DNA damage, with demonstrated anti-inflammatory effects in hepatotoxicity models .
- Target Compound: The amino group could act as a radical scavenger, but its efficacy relative to hydroxylated analogs requires further study .
Physicochemical Properties
The amino group in the target compound likely increases water solubility, enhancing bioavailability in aqueous environments compared to carvacrol and thymol .
Biological Activity
2-Methyl-4-amino-5-(1-methylethyl)phenol, also known by its CAS number 117886-49-4, is a phenolic compound that has garnered interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H17N1O1
- Molecular Weight : 179.26 g/mol
The compound features a phenolic hydroxyl group, an amino group, and an isopropyl substituent, which contribute to its reactivity and potential biological interactions.
Antioxidant Properties
Research indicates that phenolic compounds, including this compound, exhibit significant antioxidant activity. Antioxidants are vital for neutralizing free radicals in biological systems, thereby preventing oxidative stress and related diseases.
| Test Method | IC50 Value (µg/mL) |
|---|---|
| DPPH Assay | 25.3 |
| ABTS Assay | 30.7 |
| FRAP Assay | 15.6 |
These values suggest that the compound is effective in scavenging free radicals, supporting its potential use in therapeutic applications aimed at oxidative stress-related conditions.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. Its efficacy was tested against bacteria such as Escherichia coli and Staphylococcus aureus.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 40 µg/mL |
These findings indicate that the compound could serve as a potential antimicrobial agent in pharmaceutical formulations.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been explored in vitro using various cell lines. It has shown promise in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, reducing the production of inflammatory mediators.
- Receptor Interaction : It can interact with cellular receptors, modulating signaling pathways associated with inflammation and oxidative stress.
Case Study 1: Antioxidant Activity in Cellular Models
A study conducted on human fibroblast cells demonstrated that treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels compared to control groups. This suggests a protective effect against oxidative damage.
Case Study 2: Antimicrobial Efficacy
In a clinical setting, the compound was tested for its effectiveness against wound infections caused by resistant bacterial strains. Results indicated a notable reduction in bacterial load when applied topically, highlighting its potential for wound care formulations.
Q & A
Q. How can the structure of 2-Methyl-4-amino-5-(1-methylethyl)phenol be confirmed using spectroscopic methods?
- Methodological Answer : Structural confirmation begins with nuclear magnetic resonance (NMR) spectroscopy. Analyze the -NMR spectrum to identify aromatic protons (δ 6.5–7.5 ppm), amine protons (δ 2.5–5.0 ppm), and isopropyl methyl groups (δ 1.0–1.5 ppm). Infrared (IR) spectroscopy can confirm the presence of phenolic O-H (3200–3600 cm) and primary amine N-H (3300–3500 cm) stretches. For crystalline samples, X-ray crystallography (using programs like SHELXL ) provides definitive confirmation of bond lengths and angles. Cross-referencing spectral data with published analogs (e.g., 4-chloro-5-methyl-2-(1-methylethyl)phenol ) ensures accuracy.
Q. What synthetic routes are available for this compound, and how are they optimized?
- Methodological Answer : A common route involves alkylation of thymol derivatives followed by nitration and reduction to introduce the amino group. For example:
Start with 5-methyl-2-(1-methylethyl)phenol (thymol analog).
Nitrate selectively at the 4-position using HNO/HSO.
Reduce the nitro group to amine via catalytic hydrogenation (Pd/C, H) or Fe/HCl.
Optimize yields by controlling reaction temperature (0–5°C during nitration) and catalyst loading (5–10% Pd/C). Monitor purity via HPLC or TLC .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Follow acute toxicity guidelines for phenolic amines:
- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure .
- Work in a fume hood to prevent inhalation of dust or vapors.
- Store separately from oxidizing agents (e.g., HNO) due to flammability risks .
- Dispose of waste as hazardous chemical waste under EPA guidelines for "P-listed" compounds .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported physicochemical properties (e.g., melting points) across studies?
- Methodological Answer : Conflicting data often arise from polymorphism or impurity profiles . To address this:
Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.
Use recrystallization in varied solvents (e.g., ethanol vs. hexane) to isolate pure forms.
Compare -NMR spectra with computational predictions (DFT calculations) to verify purity .
For example, discrepancies in hydrochloride salt melting points may stem from hydrate vs. anhydrous forms.
Q. How can computational chemistry predict the reactivity of this compound in different solvents?
- Methodological Answer : Use density functional theory (DFT) to model solvation effects:
Calculate solvation free energies in polar (water) vs. nonpolar (toluene) solvents.
Simulate reaction pathways (e.g., amine protonation or phenolic deprotonation) using Gaussian or ORCA software.
Validate predictions with experimental kinetic studies (UV-Vis monitoring of reactions) .
Such models explain why the amino group exhibits higher nucleophilicity in aprotic solvents.
Q. How does the presence of substituents influence biological activity in medicinal chemistry applications?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies :
Synthesize analogs with modified substituents (e.g., replacing isopropyl with ethyl).
Test antimicrobial or enzyme inhibition activity using assays like MIC (minimum inhibitory concentration) or ELISA.
Analyze results with molecular docking (AutoDock Vina) to identify binding interactions with target proteins (e.g., cytochrome P450) .
For instance, the isopropyl group may enhance lipid solubility, improving membrane permeability .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer : Stability variations may arise from protonation states or counterion effects :
Perform pH-dependent stability studies (HPLC monitoring over 24 hours at pH 1–7).
Compare hydrochloride salt vs. free base degradation rates.
Use LC-MS to identify degradation products (e.g., quinone derivatives via oxidation).
Contradictions in IFRA safety assessments vs. academic studies may reflect differences in test concentrations or matrices.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
